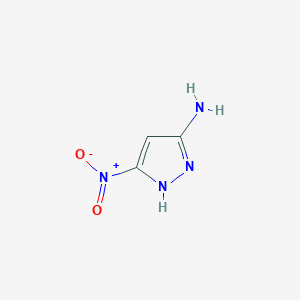

5-Nitro-1H-pyrazol-3-amine

Overview

Description

5-Nitro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an amino group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems . The presence of both nitro and amino groups in this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-pyrazol-3-amine typically involves the nitration of 1H-pyrazol-3-amine. One common method includes the reaction of 1H-pyrazol-3-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro-derivatives or further oxidized products.

Reduction: Formation of 1H-pyrazol-3,5-diamine.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

5-Nitro-1H-pyrazol-3-amine serves as an essential building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. This compound is often utilized in the synthesis of pyrazole derivatives, which are crucial in medicinal chemistry .

Intermediate in Industrial Chemistry

In industrial settings, this compound is used as an intermediate for producing dyes, agrochemicals, and other industrial chemicals. Its reactivity allows it to participate in several chemical reactions, making it a valuable component in the synthesis of various products .

Biological Applications

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, modifications to the pyrazole scaffold have led to compounds that demonstrate enhanced activity against bacterial strains such as E. coli and Staphylococcus aureus. These findings suggest that this compound could be a promising candidate for developing new antibiotics .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrazole derivatives. The presence of the pyrazole moiety has been linked to cytotoxic effects against various human cancer cell lines. For instance, compounds derived from this compound have shown promising results in inducing apoptosis in cancer cells by activating caspase pathways and increasing pro-apoptotic gene expression .

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory responses. Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines, showing potential applications in treating inflammatory diseases .

Antimicrobial Activity

A study highlighted the synthesis of novel pyrazole derivatives that exhibited significant antibacterial activity against multiple strains. One compound demonstrated an inhibition rate comparable to established antibiotics, indicating the potential of this compound derivatives as effective antimicrobial agents .

Anticancer Activity

In vitro studies showed that certain derivatives could induce apoptosis in human cancer cell lines through caspase activation. This research underscores the potential therapeutic applications of this compound in cancer treatment .

Neuroprotective Effects

Another investigation explored the neuroprotective properties of pyrazole derivatives synthesized from this compound. These compounds exhibited protective effects against neurotoxic agents in cellular models, suggesting their potential utility in neurodegenerative disease therapies .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Essential for synthesizing complex organic molecules |

| Biology | Antimicrobial agents | Effective against E. coli and S. aureus |

| Medicine | Anticancer agents | Induces apoptosis in cancer cell lines |

| Industry | Intermediate for dyes and agrochemicals | Valuable in industrial chemical synthesis |

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The amino group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-1H-pyrazole: Lacks the amino group, limiting its ability to participate in nucleophilic substitution reactions.

1H-Pyrazol-3-amine: Lacks the nitro group, reducing its potential for oxidative and reductive transformations.

Uniqueness

5-Nitro-1H-pyrazol-3-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Biological Activity

5-Nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a nitro group at the 5-position. Its molecular formula is , indicating a unique combination of nitrogen and oxygen that influences its reactivity and biological interactions. The presence of the nitro group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various enzymes and proteins:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in oxidative stress responses, thereby modulating cellular responses to oxidative damage.

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through the activation of caspase pathways, increasing the expression of pro-apoptotic genes.

- Binding Affinity : The compound interacts with kinases by binding to their active sites, which prevents substrate phosphorylation and disrupts downstream signaling pathways.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., H460, A549). Results indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Properties : Research demonstrated that derivatives of this compound exhibited strong antibacterial activity against multiple strains, with modifications enhancing efficacy against resistant bacteria .

- Anti-inflammatory Effects : In animal models, the compound showed significant reduction in inflammation markers, comparable to indomethacin, indicating its potential for treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate good thermal stability and potential for metabolic activation through reduction of the nitro group, leading to reactive intermediates that can interact with cellular components .

Properties

IUPAC Name |

5-nitro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIIQXTUOQUWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.